![molecular formula C13H11ClN2OS2 B2483827 1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one CAS No. 799837-78-8](/img/structure/B2483827.png)

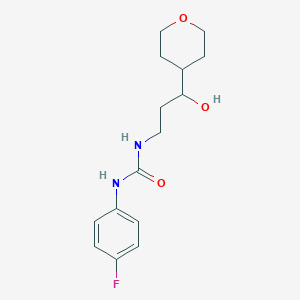

1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

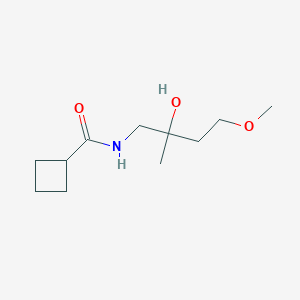

The compound “1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms. It appears to contain two thiophene rings, a pyrazole ring, and a chloroethanone group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via coupling reactions . For instance, donor-acceptor polymers are synthesized via coupling reaction between donor and acceptor units .Aplicaciones Científicas De Investigación

Organic Synthesis

The compound can be used in organic synthesis, particularly in the formation of acylated derivatives . These derivatives can undergo further chemical reactions, such as nucleophilic substitution and condensation .

Pharmaceutical Research

In pharmaceutical research, the compound has been employed to synthesize novel anti-tumor drugs . These drugs have shown promising cytotoxic activity against various cell lines .

Preparation of Surfactants

The compound is also utilized in the preparation of surfactants, which can enhance drug delivery and pharmacokinetics .

Synthesis of Donor-Acceptor Polymers

The compound can be used in the synthesis of donor-acceptor polymers via direct C-H arylation polymerization . These polymers have significant interest in organic electronic applications .

Electron-Transporting Hole Blockers

The compound can function as an electron-transporting hole blocker in blue-emitting organic electroluminescent devices .

Anticancer Activity

The compound has been studied for its in vitro anticancer activity . The results showed promising potential for the development of new anticancer agents .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as cyanoacetamides, have been reported to interact with a variety of enzymes and receptors, leading to diverse biological activities .

Mode of Action

For instance, it might bind to the active sites of enzymes or receptors, thereby modulating their activity .

Biochemical Pathways

Compounds with similar structures have been known to influence various regulated cell death (rcd) pathways, including pyroptosis, apoptosis, necroptosis, and ferroptosis . These pathways play crucial roles in maintaining homeostasis and host defense against pathogens .

Pharmacokinetics

Similar compounds have been reported to have diverse pharmacokinetic properties, which can significantly impact their bioavailability and therapeutic efficacy .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiviral effects .

Action Environment

Similar compounds have been reported to be sensitive to various environmental factors, such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

2-chloro-1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2OS2/c14-8-13(17)16-10(12-4-2-6-19-12)7-9(15-16)11-3-1-5-18-11/h1-6,10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXJAFXYJIYLRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CCl)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483746.png)

![Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483750.png)

![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)

![2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2483754.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2483756.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)

![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)

![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2483767.png)